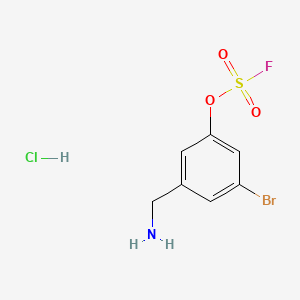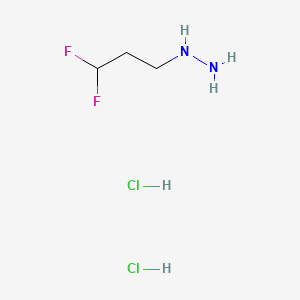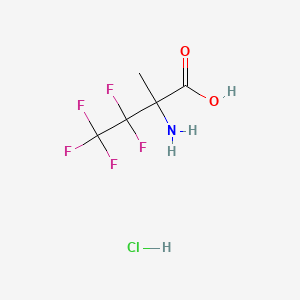
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C11H11ClO5 It is a derivative of phenylacetate, characterized by the presence of chloro and methoxy substituents on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate typically involves the esterification of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid or corresponding aldehydes.
Reduction: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate.
Substitution: Formation of 2-(2-amino-3,4-dimethoxyphenyl)-2-oxoacetate or 2-(2-thio-3,4-dimethoxyphenyl)-2-oxoacetate.
科学研究应用
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The chloro and methoxy substituents on the aromatic ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Chloro-3,4-dimethoxybenzaldehyde: Shares the chloro and methoxy substituents but differs in the functional group (aldehyde vs. ester).
2-Chloro-3,4-dimethoxybenzyl alcohol: Similar substituents but contains a hydroxyl group instead of an ester.
2-Chloro-3,4-dimethoxybenzil: Contains a diketone functional group instead of an ester.
Uniqueness
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C11H11ClO5 |
|---|---|
分子量 |
258.65 g/mol |
IUPAC 名称 |
methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C11H11ClO5/c1-15-7-5-4-6(8(12)10(7)16-2)9(13)11(14)17-3/h4-5H,1-3H3 |
InChI 键 |
CQONBZPLFJLMIU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)C(=O)OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


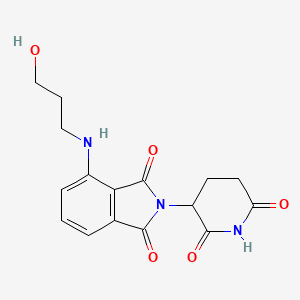
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
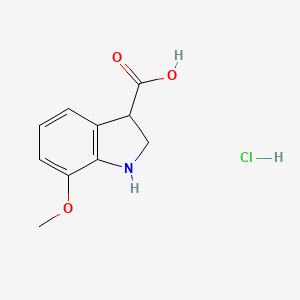
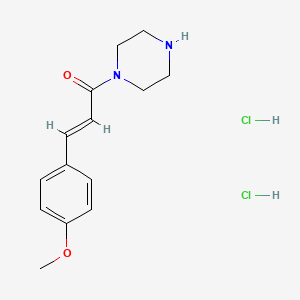
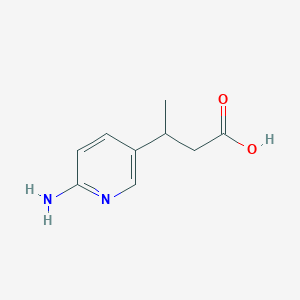
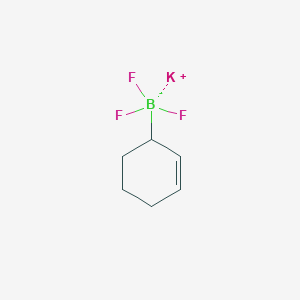
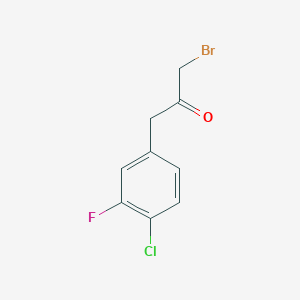
![5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid](/img/structure/B13467303.png)
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)
